molecular formula C14H14N2O2 B10975853 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide

2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide

Cat. No.: B10975853
M. Wt: 242.27 g/mol
InChI Key: VKZRFTLEIWXWGT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide is an organic compound that features a methoxy-substituted phenyl ring and a pyridine ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-aminopyridine.

    Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 2-methoxybenzaldehyde with 3-aminopyridine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The final step involves acetylation of the amine using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

    Oxidation: 2-(2-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide.

    Reduction: 2-(2-Methoxyphenyl)-N-(pyridin-3-yl)ethylamine.

    Substitution: 2-(2-Halophenyl)-N-(pyridin-3-yl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyridine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetamide linkage provides stability and modulates the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-Methoxyphenyl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

    2-(2-Methoxyphenyl)-N-(pyridin-4-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

2-(2-Methoxyphenyl)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the methoxy group and the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-3-2-5-11(13)9-14(17)16-12-6-4-8-15-10-12/h2-8,10H,9H2,1H3,(H,16,17)

InChI Key

VKZRFTLEIWXWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CN=CC=C2

Origin of Product

United States

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